![molecular formula C9H8N2O2S B1297273 5,6-Dihydro-3H-pyrano[4',3':4,5]thieno[2,3-D]pyrimidin-4(8H)-one CAS No. 243968-07-2](/img/structure/B1297273.png)

5,6-Dihydro-3H-pyrano[4',3':4,5]thieno[2,3-D]pyrimidin-4(8H)-one

Übersicht

Beschreibung

Synthesis Analysis

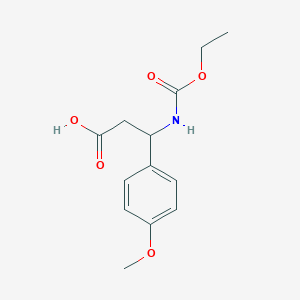

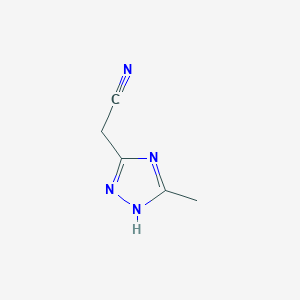

A method has been developed for obtaining 2-substituted 3-amino-6,6-dimethyl-5,6-dihydro-8H-pyrano [4’,3’:4,5]-and 5,6,7,8-tetrahydrobenzo [b]thieno [2,3-d]pyrimidin-4 (3H)-ones . The synthesis of these compounds is based on 2-R-amino-3-ethoxycarbonylpyrano [2,3- c ]thiophenes . It has been established that their cyclization with hydrazine hydrate requires vigorous conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy and NMR . For example, in one study, the IR spectrum showed absorption bands at 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C). The 1 H-NMR spectrum showed various peaks corresponding to different types of hydrogen atoms in the molecule .Chemical Reactions Analysis

The reactions of similar compounds with primary and secondary amines have been studied . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines. In the reactions with secondary amines, the product structure depended on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, one compound was found to have a melting point of 230–232 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

A method has been developed for the preparation of 2-R-substituted 3-amino-6,6-dimethyl-5,6-dihydro-8H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4-ones based on 2-R-amino-3-ethoxycarbonylpyrano[2,3-C]thiophenes . This method could be used to create a variety of derivatives for further research and potential applications .

Anticonvulsant Activity

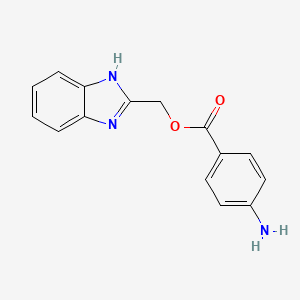

The compound has been studied for its anticonvulsant activity . This suggests potential applications in the development of new treatments for epilepsy and other seizure disorders .

Tranquilizer Activity

In addition to its anticonvulsant properties, the compound has also been studied for its tranquilizer properties . This could lead to potential applications in the development of new tranquilizers or sedatives .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-B]pyridines and thiazolo[5’,4’:5,6]pyrano[2,3-D]pyrimidine derivatives . These novel derivatives could have a wide range of medicinal and biological properties .

Epidermal Growth Factor Receptor Inhibitors

Derivatives of the compound have been synthesized and characterized for their biological activity as epidermal growth factor receptor inhibitors . This suggests potential applications in the treatment of various types of cancer .

Drug Development

Pyrano[2,3-D]thiazoles, a class of compounds that includes “5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one”, show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .

Wirkmechanismus

Mode of Action

It is known that the compound is synthesized from 2-R-amino-3-ethoxycarbonylpyrano[2,3-c]thiophenes . .

Biochemical Pathways

It is known that the compound is synthesized from 2-R-amino-3-ethoxycarbonylpyrano[2,3-c]thiophenes

Result of Action

Some studies have shown that certain compounds in the thienopyrimidinones class exhibit antimycobacterial activity , suggesting potential for development as antitubercular agents.

Eigenschaften

IUPAC Name |

11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-8-7-5-1-2-13-3-6(5)14-9(7)11-4-10-8/h4H,1-3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTOWESQZGWBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C3=C(S2)N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328031 | |

| Record name | 5,6-dihydro-8H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-3H-pyrano[4',3':4,5]thieno[2,3-D]pyrimidin-4(8H)-one | |

CAS RN |

243968-07-2 | |

| Record name | 5,6-dihydro-8H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B1297203.png)

![2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid](/img/structure/B1297210.png)

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)

![4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione](/img/structure/B1297219.png)